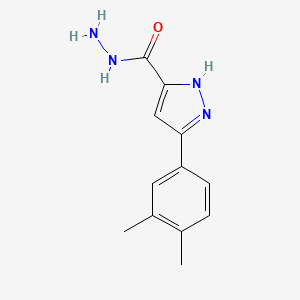

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-derived carbohydrazide compound characterized by a 3,4-dimethylphenyl substituent at the pyrazole ring’s 3-position and a carbohydrazide group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves cyclocondensation reactions, as evidenced by solvent-free aqueous phase fly-ash catalyzed cyclization methods yielding high-purity derivatives .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDSPXIBGRHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole core.

Introduction of the carbohydrazide group: The pyrazole intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Derivatives

This compound readily undergoes condensation with aldehydes, ketones, and isocyanates to form hydrazones, semicarbazides, or thiosemicarbazides.

Key Examples:

These reactions typically involve nucleophilic attack by the carbohydrazide’s -NH₂ group on the electrophilic carbonyl or thiocarbonyl carbon, followed by dehydration .

Cyclization Reactions

The carbohydrazide moiety facilitates cyclization to form fused heterocycles, such as oxadiazoles or triazoles, under acidic or oxidative conditions.

Example Reaction Pathway:

-

Intermediate Formation : Reaction with CS₂/KOH yields a dithiocarbazate intermediate.

-

Cyclization : Treatment with H₂SO₄ or FeCl₃ promotes cyclization to 1,3,4-oxadiazole derivatives .

Data :

-

Cyclization of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide with CS₂/KOH followed by H₂SO₄ yielded 2-(3,4-dimethylphenyl)-5-(pyrazol-5-yl)-1,3,4-oxadiazole (87% yield) .

Nucleophilic Substitution at the Hydrazide Group

The -CONHNH₂ group participates in nucleophilic substitutions with electrophiles like acyl chlorides or sulfonyl chlorides.

Representative Reaction:

Coordination with Metal Ions

The carbohydrazide acts as a polydentate ligand, forming complexes with transition metals like Cu(II), Ni(II), and Fe(III).

Example Complexation:

-

Cu(II) Complex : Synthesized by reacting the carbohydrazide with CuCl₂ in methanol (1:2 molar ratio). The complex exhibited square-planar geometry, confirmed by UV-Vis and ESR spectroscopy.

-

Biological Relevance : Such complexes have shown enhanced antimicrobial activity compared to the free ligand .

Oxidative Coupling Reactions

Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the compound forms dimeric or polymeric structures via C-N or N-N coupling.

Observed Product:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate for drug development. Here are some key applications:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide:

- Cell Growth Inhibition : Research has shown that derivatives of this compound inhibit the growth of various cancer cell lines such as A549 (lung cancer) and others. For instance, compounds with specific substituents demonstrated significant growth inhibition and induced apoptosis in cancer cells .

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | A549 | High |

| Other derivatives | Various | Variable |

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. For example, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have reported that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .

Protein Kinase Inhibition

Recent investigations have highlighted the potential of pyrazole derivatives in inhibiting protein kinases, which are critical in various signaling pathways involved in cancer progression and other diseases .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry evaluated various pyrazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, several pyrazole derivatives were tested against carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituent Position and Type

- SKi-178 (N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide): Substituents: 3,4-Dimethoxyphenyl and 4-methoxyphenyl groups. Key Differences: Methoxy groups enhance selectivity for sphingosine kinase 1 (SK1) and reduce cytotoxicity compared to methyl groups. SKi-178 exhibits a Ki of 1.3 μM, indicating improved potency over its parent compound .

N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide :

- 3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide: Substituents: 2,4-Dichlorophenyl and indole-based groups. The indole moiety may confer DNA-binding affinity .

Functional Group Modifications

3-(1,2-Dihydroacenaphthylen-5-yl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide :

5-Methyl-1H-Pyrazole-3-Carbohydrazide (MPC) :

Physicochemical Properties

Biological Activity

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a 3,4-dimethylphenyl substituent and a carbohydrazide group, which contribute to its potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, leading to significant pharmacological effects.

The biological effects of this compound can be explained through its mechanism of action:

- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, inhibiting their function. This can lead to decreased inflammation and reduced cancer cell proliferation.

- Molecular Interactions : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring may engage in π-π interactions, enhancing its efficacy against various targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promise in cancer therapy. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines and pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens .

Anticancer Studies

A study conducted on similar pyrazole derivatives demonstrated significant anticancer effects against various tumor cell lines. For instance, compounds with similar structural features exhibited IC50 values as low as 0.07 μM in inhibiting cancer cell proliferation . This suggests that this compound may also exhibit potent anticancer properties.

Anti-inflammatory Research

In a comparative analysis of various pyrazole derivatives, those containing the carbohydrazide moiety showed enhanced anti-inflammatory activity. The presence of the dimethyl group in this specific compound may improve its lipophilicity and bioavailability, further enhancing its therapeutic potential.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of select pyrazole derivatives compared to this compound:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Structure | Promising (IC50 < 0.1 μM) | Moderate | Yes |

| 4-Amino-1H-pyrazole | Structure | Moderate | Strong | Moderate |

| 1-(3-Chlorophenyl)-3-methylpyrazole | Structure | Low | Weak | Strong |

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide?

Answer:

The synthesis typically involves cyclocondensation of 3,4-dimethylphenylhydrazine with β-keto esters or analogous carbonyl derivatives. A common route includes:

Hydrazine Formation: React 3,4-dimethylaniline with hydrazine hydrate to generate 3,4-dimethylphenylhydrazine.

Cyclization: Treat the hydrazine derivative with ethyl acetoacetate under acidic (e.g., acetic acid) or basic conditions to form the pyrazole core.

Carbohydrazide Functionalization: Introduce the carbohydrazide group via hydrazinolysis of ester intermediates or direct coupling with hydrazine derivatives .

Key Considerations: Optimize reaction temperature (reflux conditions) and solvent (ethanol, DMF) to enhance yield. Validate intermediates via TLC and NMR .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm regioselectivity of the pyrazole ring and substituent positions.

- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm) and N-H (hydrazide, ~3200–3300 cm) stretches.

- Mass Spectrometry: High-resolution MS validates molecular formula (e.g., [M+H] peak).

- Elemental Analysis: Ensure purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can crystallographic refinement resolve ambiguities in structural determination?

Answer:

Use single-crystal X-ray diffraction with SHELXL for refinement:

Data Collection: Collect high-resolution (<1.0 Å) data to minimize errors.

Refinement Parameters: Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically.

Validation: Analyze R-factors (), residual electron density, and Hirshfeld surfaces to confirm stereochemical accuracy.

Example SHELXL Workflow:

| Parameter | Value |

|---|---|

| 0.032 | |

| GooF | 1.05 |

| Flack Parameter | 0.01(2) |

| Reference: SHELXL’s robust handling of twinned data and high-resolution refinement . |

Advanced: What biochemical pathways or targets are modulated by this compound?

Answer:

Pyrazole-carbohydrazides are explored as sphingosine kinase 1 (SK1) inhibitors. Key steps for mechanistic studies:

Competitive Binding Assays: Measure IC values using fluorescent sphingosine analogs (e.g., SKi-178 analog with ~1.3 μM) .

Enzyme Kinetics: Perform Lineweaver-Burk plots to confirm competitive inhibition.

Cellular Assays: Evaluate cytotoxicity (MTT assay) and downstream effects (e.g., ceramide accumulation via LC-MS) .

Basic: How can researchers address contradictory reactivity data in hydrazide modifications?

Answer:

Contradictions often arise from solvent polarity or catalyst selection. Methodological solutions:

- Electrophilic Substitution: Use Lewis acids (e.g., AlCl) in anhydrous DCM for regioselective arylations.

- Reductive Modifications: Employ NaBH or LiAlH to reduce hydrazone intermediates selectively.

- Cross-Validation: Compare HPLC retention times and H NMR coupling constants to confirm product identity .

Advanced: What computational strategies predict the compound’s bioactivity and binding modes?

Answer:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with SK1’s ATP-binding pocket.

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Basic: How is purity assessed, and what methods mitigate batch variability?

Answer:

- HPLC: Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Target ≥98% purity.

- TLC: Monitor reactions using silica plates (ethyl acetate/hexane, 3:7).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Advanced: How does steric hindrance from the 3,4-dimethylphenyl group influence reactivity?

Answer:

The bulky substituent:

- Reduces Electrophilic Attack: Steric shielding lowers reactivity at the pyrazole C-4 position.

- Directs Functionalization: Favors modifications at the carbohydrazide NH group or phenyl para positions.

Experimental Proof: Compare reaction yields of methylated vs. non-methylated analogs in nucleophilic substitution .

Advanced: What strategies resolve discrepancies in biological activity across studies?

Answer:

Dose-Response Reproducibility: Validate IC values across multiple cell lines (e.g., HeLa vs. MCF-7).

Metabolic Stability: Assess compound degradation in liver microsomes (e.g., CYP450 isoforms).

Structural Analog Comparison: Benchmark against SKi-178 to isolate substituent-specific effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Lab Practices: Use fume hoods for synthesis; avoid inhalation/contact (hydrazides are potential mutagens).

- Waste Disposal: Neutralize acidic byproducts before disposal.

- Storage: Keep in amber vials at –20°C under inert atmosphere (N) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.